molecular formula C20H20N2O8 B14725976 Diethyl 2,3-bis(4-nitrophenyl)butanedioate CAS No. 6287-98-5

Diethyl 2,3-bis(4-nitrophenyl)butanedioate

Cat. No.: B14725976
CAS No.: 6287-98-5
M. Wt: 416.4 g/mol
InChI Key: COXAROUYLKIQFD-UHFFFAOYSA-N
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Description

Diethyl 2,3-bis(4-nitrophenyl)butanedioate is an organic compound with the molecular formula C20H20N2O8 It is known for its unique structure, which includes two nitrophenyl groups attached to a butanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,3-bis(4-nitrophenyl)butanedioate typically involves the esterification of 2,3-bis(4-nitrophenyl)butanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing and heating can ensure consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,3-bis(4-nitrophenyl)butanedioate undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions, leading to the formation of the corresponding carboxylate salts.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Diethyl 2,3-bis(4-aminophenyl)butanedioate.

    Substitution: this compound carboxylate salts.

    Hydrolysis: 2,3-bis(4-nitrophenyl)butanedioic acid.

Scientific Research Applications

Diethyl 2,3-bis(4-nitrophenyl)butanedioate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its nitrophenyl groups.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of diethyl 2,3-bis(4-nitrophenyl)butanedioate involves its interaction with molecular targets through its nitrophenyl groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The ester groups can also be hydrolyzed to release the active diacid form, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,3-bis(4-aminophenyl)butanedioate
  • Diethyl 2,3-bis(4-chlorophenyl)butanedioate
  • Diethyl 2,3-bis(4-methylphenyl)butanedioate

Uniqueness

Diethyl 2,3-bis(4-nitrophenyl)butanedioate is unique due to the presence of nitrophenyl groups, which impart distinct chemical reactivity and potential biological activity. Compared to its analogs with different substituents (e.g., amino, chloro, methyl), the nitro groups provide unique redox properties and potential for further functionalization.

Properties

CAS No.

6287-98-5

Molecular Formula

C20H20N2O8

Molecular Weight

416.4 g/mol

IUPAC Name

diethyl 2,3-bis(4-nitrophenyl)butanedioate

InChI

InChI=1S/C20H20N2O8/c1-3-29-19(23)17(13-5-9-15(10-6-13)21(25)26)18(20(24)30-4-2)14-7-11-16(12-8-14)22(27)28/h5-12,17-18H,3-4H2,1-2H3

InChI Key

COXAROUYLKIQFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

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